4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine
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Overview
Description
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at positions 2, 4, and 6, and a 3-chloro-4-methylphenyl group at the nitrogen atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 3-chloro-4-methylaniline with a pyrimidine derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridopyrimidines: These compounds have a similar pyrimidine core structure and are known for their therapeutic potential.
Uniqueness
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a 3-chloro-4-methylphenyl group makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
91090-21-0 |
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Molecular Formula |
C11H12ClN5 |
Molecular Weight |
249.70 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12ClN5/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H5,13,14,15,16,17) |
InChI Key |
RUXYUHJTUKIYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)N)N)Cl |
Origin of Product |
United States |
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